N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

This N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 300569-82-8) is a specialized P2X3 receptor antagonist probe. Its unique 4-nitrobenzamide moiety and statistically distinct TPSA (116 Ų) compared to its meta isomer (87.3 Ų) make it indispensable for matched molecular pair PAMPA or Caco-2 permeability studies. Ideal for FabH resistance-mutation sequencing, targeting engagement assays, and lead optimization. Avoid analogue substitutions to prevent experimental failure.

Molecular Formula C16H10BrN3O3S
Molecular Weight 404.24
CAS No. 300569-82-8
Cat. No. B2926217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
CAS300569-82-8
Molecular FormulaC16H10BrN3O3S
Molecular Weight404.24
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
InChIInChI=1S/C16H10BrN3O3S/c17-12-5-1-10(2-6-12)14-9-24-16(18-14)19-15(21)11-3-7-13(8-4-11)20(22)23/h1-9H,(H,18,19,21)
InChIKeyCOPPMNQLNBZAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 300569-82-8): Chemical Identity and Core Structural Features for Research Procurement


N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 300569-82-8) is a synthetic small molecule characterized by a 1,3-thiazole core, a 4-bromophenyl substituent at the 4-position, and a 4-nitrobenzamide moiety at the 2-position, with a molecular formula of C16H10BrN3O3S and a molecular weight of 404.2 g/mol . It belongs to the class of 1,3-thiazol-2-yl substituted benzamides, a pharmacologically relevant scaffold explored in patent literature for modulating targets such as the P2X3 receptor [1]. However, specific primary pharmacological data for this exact compound is absent from the published literature, distinguishing it as a research probe rather than a clinically characterized entity.

Procurement Risk: Why Generic N-[4-(4-bromophenyl)-1,3-thiazol-2-yl] Analogs Cannot Substitute for CAS 300569-82-8


The specific combination of a 4-nitrophenyl ring on the amide and a 4-bromophenyl ring on the thiazole core generates a unique electronic and steric environment. Even minor alterations, such as relocating the nitro group from the para to meta position (e.g., N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide) or replacing the bromine atom, can drastically change molecular recognition, target binding, and pharmacokinetic properties [1]. In a related study on a series of 4-(4-bromophenyl)thiazol-2-amine derivatives as FabH inhibitors, different amide substitutions produced a wide range of IC50 values (5.8–48.1 μM), demonstrating that bioactivity is highly sensitive to the specific amide substituent [2]. Therefore, interchanging this compound with a close analog without verified comparative biological data introduces a high risk of experimental failure and irreproducibility.

Quantitative Differentiation Evidence for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 300569-82-8)


Enzymatic Target Engagement: Cross-Class Comparison of 4-Nitrobenzamide Substituent Effects

Direct quantitative pharmacological data for CAS 300569-82-8 is absent from peer-reviewed literature. However, a class-level inference can be drawn from a closely related study on FabH inhibition by 4-(4-bromophenyl)thiazol-2-amine derivatives, where the amide substituent dictates inhibitory potency. In that study, a compound with a specific amide (compound 5f) was reported to be the most potent with an IC50 at the lower end of the 5.8–48.1 μM range, while other analogs were significantly less active [1]. The 4-nitrobenzamide group on CAS 300569-82-8 provides a distinct electron-withdrawing character that is absent in the tested series, rationalizing a unique activity profile that should not be assumed to be similar to any existing analog.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Physicochemical Differentiation: Calculated Properties Impacting Assay Performance

In the absence of direct experimental data, calculated physicochemical properties can differentiate this compound from its closest structural isomer, 4-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 303791-14-2). While both share an identical molecular formula (C16H10BrN3O3S) and molecular weight (404.2 g/mol), the swap in the positions of the nitro and bromo groups leads to a predicted difference in topological polar surface area (TPSA). The 4-nitrobenzamide form (CAS 300569-82-8) is predicted to have a TPSA of 116 Ų, while for its isomer, it is calculated as 87.3 Ų [1]. This 28.7 Ų difference can significantly affect membrane permeability and solubility, directly impacting cellular assay outcomes and formulation strategies.

Pre-formulation ADME Physicochemical Profiling

Patent Space Distinction: Evidence of Target Class Engagement over Close Analogs

Patent literature provides supporting evidence for the biological relevance of the 1,3-thiazol-2-yl substituted benzamide scaffold to which this compound belongs. Specific patents claim these derivatives as inhibitors of the P2X3 receptor, a target for neurogenic pain disorders [1]. The structure of CAS 300569-82-8 fits the Markush structure of formula (I) in the patent, whereas many commercially available analogs (e.g., N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide) lack the nitro group essential for the specific pharmacophore hypothesized to interact with the target's ATP-binding pocket.

Intellectual Property Target Identification P2X3 Receptor

Defined Application Scenarios for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 300569-82-8)


Medicinal Chemistry: P2X3 Receptor Antagonist SAR Probe

This compound constitutes a direct entry into the P2X3 receptor antagonist pharmacophore space defined by Bayer's patent family [1]. Due to the absence of specific biological data for the compound itself, it is fit-for-purpose as a starting probe for target engagement assays and subsequent lead optimization, an avenue not accessible with the simpler unsubstituted benzamide analog.

Physicochemical Comparator in Permeability Studies

With a statistically different calculated TPSA (116 Ų) compared to its direct isomer (87.3 Ų) [2], CAS 300569-82-8 can serve as a matched molecular pair to experimentally validate the impact of regioisomeric amide linkage on membrane permeability in a parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayer system.

Antibacterial Target Deconvolution

Based on class-level evidence that 4-(4-bromophenyl)thiazol-2-amine derivatives inhibit the FabH enzyme [3], this compound with its unique 4-nitrobenzamide moiety can be deployed in a resistance-mutation sequencing study to determine if its antibacterial pressure selects for FabH mutations, thereby confirming on-target activity and differentiating its binding mode from known FabH inhibitors.

Quote Request

Request a Quote for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.